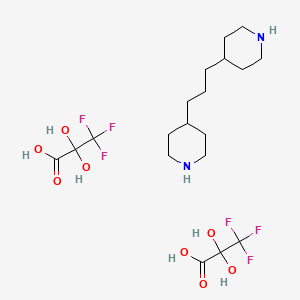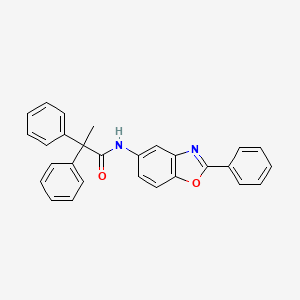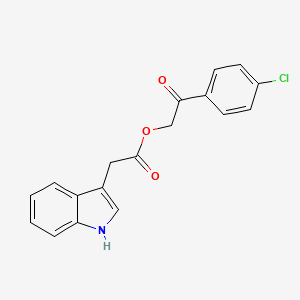![molecular formula C18H15N3O4 B4935454 N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of hydroxyquinolines. It has been widely used as an antibacterial agent for the treatment of various bacterial infections. Nitroxoline has also been studied for its potential therapeutic applications in cancer treatment and as an antiviral agent.
科学研究应用
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. In addition to its antibacterial properties, this compound has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its antiviral properties and has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
作用机制
The exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood. It is believed to act by inhibiting bacterial DNA synthesis and by disrupting bacterial cell membranes. This compound has also been shown to inhibit the activity of certain enzymes and to interfere with the production of bacterial proteins.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, and is excreted primarily in the urine. This compound has been shown to have a broad spectrum of antibacterial activity, and is effective against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal and antiviral properties.
实验室实验的优点和局限性
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for purchase. It has a broad spectrum of antibacterial activity, and is effective against many different types of bacteria. This compound has also been shown to have low toxicity, making it a safe option for laboratory experiments. However, this compound does have some limitations. It is not effective against all types of bacteria, and may not be suitable for certain types of experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of research.
未来方向
There are several areas of research that could be explored in the future with regard to N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. One area of interest is its potential therapeutic applications in cancer treatment. Further studies could be conducted to determine the effectiveness of this compound in treating various types of cancer, and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as an antiviral agent. Studies could be conducted to determine the effectiveness of this compound against other types of viruses, and to identify the mechanisms by which it inhibits viral replication. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective antibacterial agents.
合成方法
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide can be synthesized by the reaction of 8-hydroxyquinoline with 3-nitrobenzyl chloride in the presence of a base. The resulting product is then acetylated to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)20-16(13-4-2-6-14(10-13)21(24)25)15-8-7-12-5-3-9-19-17(12)18(15)23/h2-10,16,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQCHQCGWMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)

